![molecular formula C19H36BF4P2Rh- B13716259 bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is a coordination compound featuring a rhodium(I) center. This compound is notable for its application in homogeneous catalysis, particularly in asymmetric hydrogenation reactions. The presence of the norbornadiene ligand and the chiral phosphine ligands contributes to its unique reactivity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate typically involves the following steps:
Ligand Preparation: The chiral phosphine ligand, (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane, is synthesized through a multi-step process involving the reaction of tert-butylmethylphosphine with a suitable chiral precursor.
Complex Formation: The prepared ligand is then reacted with a rhodium precursor, such as rhodium(I) chloride, in the presence of norbornadiene. The reaction is carried out under an inert atmosphere, typically using a solvent like dichloromethane.
Anion Exchange: The resulting complex is subjected to anion exchange with tetrafluoroboric acid to yield the final product, (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the rhodium center, leading to the formation of higher oxidation state species.
Reduction: It is also involved in reduction reactions, especially in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions can occur, where the norbornadiene or phosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides, typically under mild conditions.
Reduction: Hydrogen gas is often used in the presence of the rhodium complex as a catalyst.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Hydrogenated products, such as alkanes or alcohols.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate has several scientific research applications:
Chemistry: Widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: Investigated for its potential in catalyzing biologically relevant transformations.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and agrochemicals due to its high selectivity and efficiency.
Mécanisme D'action
The mechanism of action of this compound in catalytic processes involves the coordination of substrates to the rhodium center, followed by activation and transformation through a series of steps. The chiral phosphine ligands induce asymmetry, leading to enantioselective outcomes. The norbornadiene ligand stabilizes the rhodium center and facilitates substrate binding and activation.
Comparaison Avec Des Composés Similaires
- (R,R)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
- (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(1,5-cyclooctadiene)]rhodium(I) Tetrafluoroborate
Uniqueness:
- The specific combination of (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane and norbornadiene in the rhodium complex provides unique reactivity and selectivity compared to other similar compounds. The chiral environment created by the phosphine ligands is particularly effective in inducing enantioselectivity in catalytic reactions.
Propriétés
Formule moléculaire |
C19H36BF4P2Rh- |
|---|---|
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C12H28P2.C7H8.BF4.Rh/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-10H2,1-8H3;1-4,6-7H,5H2;;/q;;-1;/t13-,14+;;; |
Clé InChI |
VODFAHBDCURXFX-OBJIRFSESA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)(C)[P@](C)CC[P@](C)C(C)(C)C.C1C2C=CC1C=C2.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)(C)P(C)CCP(C)C(C)(C)C.C1C2C=CC1C=C2.[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
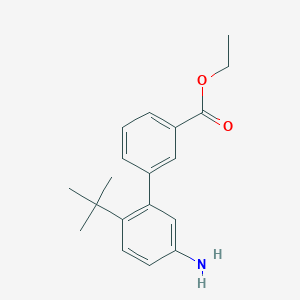

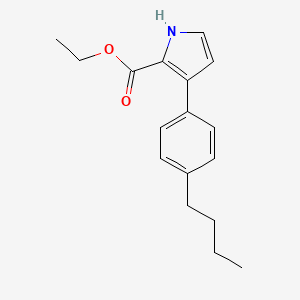

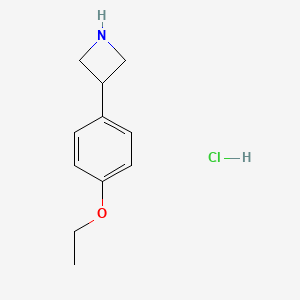
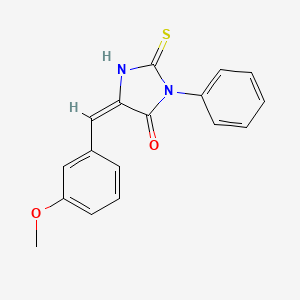

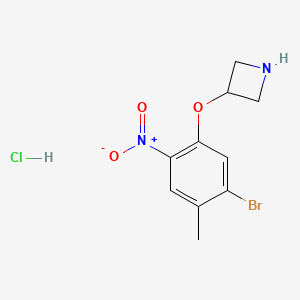
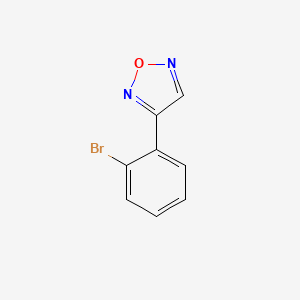

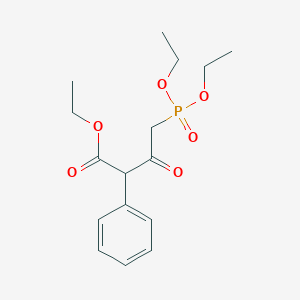
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
